molecular formula C9H16N2O2 B13428833 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No.: B13428833
M. Wt: 184.24 g/mol
InChI Key: XMYQYMGIARIEHJ-UHFFFAOYSA-N
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Description

2-Amino-1-(6-hydroxy-3-azabicyclo[311]heptan-3-yl)propan-1-one is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a cyclobutanone derivative, which undergoes a series of reactions including amination and hydroxylation to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and functionalization steps efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one apart is its specific combination of functional groups and the resulting biological activity. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

InChI

InChI=1S/C9H16N2O2/c1-5(10)9(13)11-3-6-2-7(4-11)8(6)12/h5-8,12H,2-4,10H2,1H3

InChI Key

XMYQYMGIARIEHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2CC(C1)C2O)N

Origin of Product

United States

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